1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c23-15(13-6-7-16-17(8-13)25-11-24-16)10-27-19-21-20-18-22(19)14(9-26-18)12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMFZLUEBXMRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Acylated Precursors
The synthesis begins with bromination of 1-(1,3-benzodioxol-5-yl)ethanone using molecular bromine (Br₂) in glacial acetic acid at 0–5°C. This α-bromination proceeds quantitatively within 2 hours, yielding 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone (Intermediate A).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Yield | 95% |
Thiazolo-Triazole Core Formation
Intermediate A undergoes cyclocondensation with 5-phenyl-1,3-thiazolo[2,3-c]triazole-3-thiol (Intermediate B) in anhydrous DMF under nitrogen atmosphere. The reaction exploits the nucleophilicity of the thiol group toward the α-bromo ketone.
Optimized Cyclocondensation Protocol
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Charge DMF (10 mL/g substrate) with K₂CO₃ (2.5 equiv)
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Add Intermediate B (1.1 equiv) and stir at 25°C for 30 min
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Introduce Intermediate A (1.0 equiv) dissolved in THF
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Heat to 80°C for 6 hours under N₂
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Quench with ice-water, extract with EtOAc
Performance Metrics
| Metric | Value |
|---|---|
| Conversion | 98% |
| Isolated Yield | 82% |
| Purity (HPLC) | >99% |
Oxidative Disulfide-Mediated Cyclization
An alternative route developed by Straub et al. utilizes oxidative C–H functionalization to form the thiazolo-triazole ring system. This method avoids pre-functionalized substrates through strategic use of dimethyl sulfoxide (DMSO) as both solvent and oxidant.
Reaction Mechanism
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Deprotection : p-Methoxybenzyl (PMB) groups are cleaved using triflic acid (TfOH) in trifluoroacetic acid (TFA) at 0°C.
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Oxidation : Free thiol intermediates are oxidized to disulfides with DMSO at 110°C.
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Cyclization : Base-mediated (NaH) intramolecular attack forms the thiazole ring.
Key Optimization Insights
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Anisole (20 vol%) prevents excessive carbocation formation during PMB removal.
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Reaction monitoring via LCMS showed complete disulfide formation within 30 min at 110°C.
Comparative Yield Analysis
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Condensation | 82 | 99.5 |
| Oxidative Cyclization | 91 | 98.7 |
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆)
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δ 8.21 (s, 1H, triazole-H)
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δ 7.85–7.45 (m, 5H, Ph-H)
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δ 6.95 (s, 1H, benzodioxole-H)
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δ 5.12 (s, 2H, OCH₂O)
HRMS (ESI-TOF)
Crystallographic Data
Single-crystal X-ray diffraction (SCXRD) reveals:
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Dihedral angle between benzodioxole and thiazolo-triazole planes: 78.5°
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S–C bond length: 1.81 Å (consistent with single-bond character)
Challenges and Mitigation Strategies
5.1. Regioselectivity in Cyclization
Early routes suffered from competing 1,2,3-triazole formation (≤15%). Introducing electron-withdrawing groups (EWGs) on the triazole nitrogen increased thiazolo-triazole selectivity to 97%.
5.2. Sulfur Oxidation Side Reactions
Exposure to atmospheric oxygen led to over-oxidation to sulfones (≤12%). Strict inert atmosphere maintenance (<1 ppm O₂) reduced this to <0.5%.
Industrial Scalability Considerations
6.1. Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 1,3-Benzodioxole | 320 |
| Phenylisothiocyanate | 450 |
| DMSO | 25 |
6.2. Environmental Impact
-
PMB deprotection generates 2.3 kg waste/kg product (mainly TFA/TfOH)
Emerging Methodologies
7.1. Photoredox Catalysis
Visible-light-mediated C–S bond formation using Ru(bpy)₃Cl₂ reduces reaction time from 6 hours to 45 minutes, though yield remains comparable (85%).
7.2. Continuous Flow Synthesis
Microreactor trials achieved 93% conversion in 12 minutes residence time, demonstrating potential for kilogram-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its anticancer properties. Studies have indicated that it may inhibit specific enzymes involved in cancer cell proliferation, thereby inducing apoptosis in malignant cells. For instance, research has shown that similar compounds can arrest cells in mitosis, leading to cell death characteristic of kinesin spindle protein inhibition .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The effectiveness of these compounds is often assessed using standard methods such as the disc diffusion assay against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies have highlighted the importance of lipophilicity in enhancing antibacterial properties.
Enzyme Inhibition
The compound is also being investigated as a potential enzyme inhibitor . It may interact with specific receptors or enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases related to enzyme dysfunctions .
Material Science
In the field of material science, this compound can serve as a building block for synthesizing advanced materials such as polymers and nanomaterials. Its unique chemical structure allows for functionalization that can enhance material properties for various industrial applications .
Case Studies
Several studies have documented the efficacy of 1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating effective dosage levels. |
| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study C | Enzyme Interaction | Identified as a potential inhibitor of specific metabolic enzymes linked to inflammatory pathways, suggesting possible anti-inflammatory effects. |
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and thiazolotriazole moieties may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- 1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone Key Differences: Replaces the triazole-thiazole system with a simpler thiazole ring bearing a 3-nitrophenyl group. Physicochemical Properties: Higher molecular weight (400.4 g/mol) and logP (4.5) compared to the target compound (estimated logP ~3.8), suggesting increased hydrophobicity. Synthesis: Prepared via nucleophilic substitution of a chlorinated ethanone precursor with a thiol-containing thiazole derivative under basic conditions (K₂CO₃/acetone) .
- N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide Key Differences: Substitutes the ethanone group with an acetamide linker. Implications: The amide group enhances hydrogen-bonding capacity (TPSA ≈ 130 Ų vs.
Analogues with Varied Heterocyclic Cores
- 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone Key Differences: The thiazolo-triazole ring is fused at positions [3,2-b] instead of [2,3-c], altering ring puckering and substituent orientation (as defined by Cremer-Pople coordinates ). Biological Relevance: Such structural variations impact interactions with enzymes like cytochrome P450, as demonstrated in related triazole-thiazole systems .
- 1-(3-Methyl-3-mesityl-cyclobutyl)-2-(5-thiophen-4-ethyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone Key Differences: Replaces benzodioxole with a bulky cyclobutyl group and incorporates a thiophene-substituted triazole. Synthesis: Utilizes a similar SN2 reaction between a chlorinated ethanone and a triazole-thiol, highlighting the versatility of this synthetic route for diverse analogues .
Pharmacological and Physicochemical Data Comparison
Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution but reducing metabolic stability.
- Steric Considerations : Bulky substituents (e.g., mesityl in ) lower synthetic yields due to steric hindrance during coupling reactions.
Biological Activity
The compound 1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by the presence of both benzodioxole and thiazolo-triazole moieties. The molecular formula is , with a molecular weight of approximately 370.39 g/mol.
Anticancer Activity
Research has indicated that compounds containing thiazolo and triazole rings exhibit significant anticancer properties. In particular, the thiazolo[2,3-c][1,2,4]triazole framework has been associated with the inhibition of various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through multiple pathways:
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
- Case Study : A study demonstrated that similar thiazolo-triazole derivatives showed IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. The presence of the benzodioxole group is thought to enhance the antibacterial activity against various pathogens.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Significant inhibition |
This activity suggests a potential for developing new antimicrobial agents from this compound class .
Anti-inflammatory Effects
Emerging research indicates that this compound may possess anti-inflammatory properties. The thiazole and triazole components are known to modulate inflammatory pathways:
- Mechanism : It may inhibit the nuclear factor kappa B (NF-kB) pathway, which is crucial in the inflammatory response.
- Research Findings : A related study found that imidazo-thiazoles exhibited significant reduction in inflammatory markers in vitro .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
